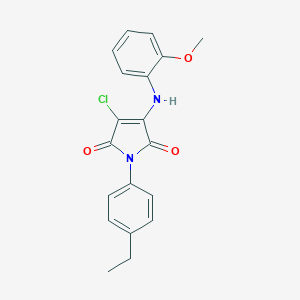![molecular formula C22H15NO4 B382861 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one](/img/structure/B382861.png)
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 2-(1-naphthyl)-1,3-oxazol-5(4H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a naphthyl group.
4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one: Contains a thienyl group instead of a naphthyl group.
Uniqueness
The uniqueness of 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both the benzodioxin and naphthyl groups can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C22H15NO4 |
|---|---|
Poids moléculaire |
357.4g/mol |
Nom IUPAC |
(4Z)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-naphthalen-1-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO4/c24-22-18(12-14-8-9-19-20(13-14)26-11-10-25-19)23-21(27-22)17-7-3-5-15-4-1-2-6-16(15)17/h1-9,12-13H,10-11H2/b18-12- |
Clé InChI |
CJNYETWLVFTPJB-PDGQHHTCSA-N |
SMILES isomérique |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


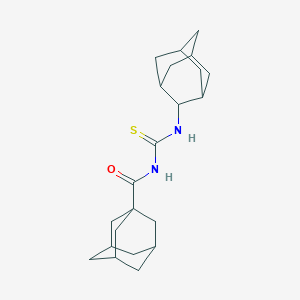
![methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382779.png)
![Diethyl 3-methyl-5-{[(2-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B382781.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B382782.png)
![2-Methyl-4-(naphthalen-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382783.png)
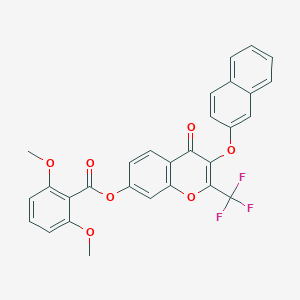
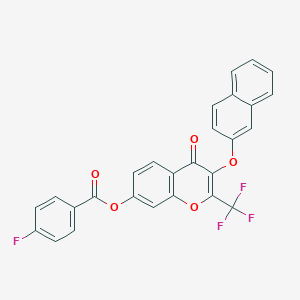
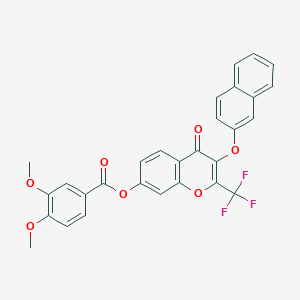
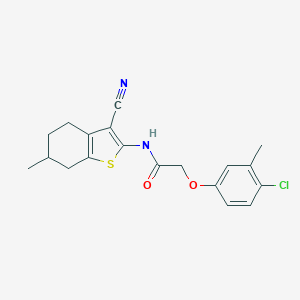
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B382793.png)
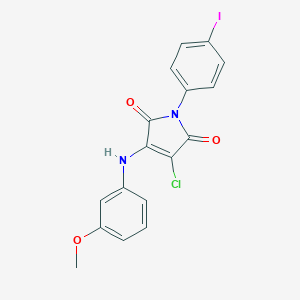
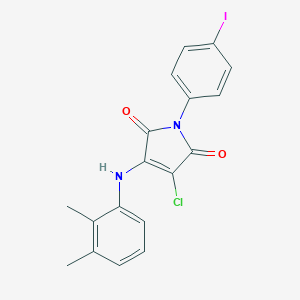
![3-[(3,4-dimethoxybenzylidene)amino]-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382800.png)
